(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
Description
(1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol is a fluorinated tertiary alcohol with a tetrahydronaphthalene backbone. Its molecular formula is C₁₀H₁₁FO, and it has a molecular weight of 166.19 g/mol (CAS: 748795-21-3) . The compound features a fluorine atom at the 7-position and a hydroxyl group at the 1-position in the (R)-configuration. The compound is used in enantioselective synthesis and pharmaceutical research, as evidenced by its role in intermediates like (SS,1R)-1-(2-bromobenzyl)-N-(tert-butanesulfinyl)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine .
Properties
IUPAC Name |
(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNORPDDVMCJPRL-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the fluorination of 1,2,3,4-tetrahydronaphthalen-1-ol using a fluorinating agent such as Selectfluor. The reaction is typically carried out under mild conditions, with the fluorinating agent added to a solution of 1,2,3,4-tetrahydronaphthalen-1-ol in an appropriate solvent, such as acetonitrile, at room temperature.
Industrial Production Methods
Industrial production of (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of a fluorinated naphthalene derivative, followed by selective hydroxylation at the 1st position. The use of chiral catalysts or chiral auxiliaries can ensure the desired (1R) configuration is obtained.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol can be oxidized to a ketone, though experimental data for this specific compound is limited. General alcohol oxidation principles apply:
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Oxidation | PCC, CH₂Cl₂, RT | 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one |
| Jones reagent (CrO₃, H₂SO₄) | Same as above |
Challenges : The fluorine atom may influence reaction rates due to its electron-withdrawing effects, potentially stabilizing transition states.
Nucleophilic Substitution
The hydroxyl group can be activated for substitution via sulfonation or phosphonation:
Example : Conversion to the amine hydrochloride salt is achieved using NH₃ or ammonia equivalents, yielding biologically relevant derivatives .
Esterification and Ether Formation
The alcohol undergoes typical derivatization reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | Acetyl chloride, pyridine | (1R)-7-Fluoro-1-acetoxy-1,2,3,4-tetrahydronaphthalene |
| Mitsunobu Reaction | DIAD, PPh₃, ROH | Chiral ethers (retains R-configuration) |
Stereochemical Retention : The Mitsunobu reaction preserves configuration, enabling access to enantiopure ethers.
Fluorine-Specific Reactivity
The C7 fluorine atom participates in directed ortho-metallation or electrophilic aromatic substitution (limited by deactivation):
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Electrophilic Substitution | HNO₃, H₂SO₄ (nitration) | Low reactivity due to electron withdrawal by F |
| Directed Metallation | LDA, THF, -78°C | Functionalization at positions ortho to F |
Limitation : Fluorine’s strong electron-withdrawing nature reduces aromatic ring reactivity, favoring directed reactions over traditional electrophilic pathways.
Reductive Transformations
While the compound itself is an alcohol, reductive cleavage of derived ethers or esters is feasible:
| Starting Material | Reagents/Conditions | Product |
|---|---|---|
| (1R)-7-Fluoro-1-methoxy derivative | LiAlH₄, THF | (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol (recovery) |
| Tosylate ester | LiAlH₄ | Parent hydrocarbon (C₁₀H₁₁F) |
Cycloaddition and Cross-Coupling
The tetrahydronaphthalene core enables participation in transition metal-catalyzed reactions:
| Reaction Type | Catalysts/Reagents | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives (functionalization at C5 or C7) |
| Heck Reaction | Pd(OAc)₂, alkene | Alkenylated tetrahydronaphthalenes |
Stereochemical Impact : The rigid bicyclic structure may influence regioselectivity in cross-coupling reactions .
Biological Derivatization
While beyond pure chemical reactions, the compound serves as a precursor to bioactive molecules:
| Derivative | Synthetic Pathway | Biological Target |
|---|---|---|
| Amine hydrochloride | Substitution with NH₃, HCl | Neurotransmitter receptors |
| Triazole hybrids | Huisgen cycloaddition with azides | Antimicrobial agents |
Scientific Research Applications
Synthesis Overview
| Step | Reagent | Purpose |
|---|---|---|
| 1 | Potassium permanganate | Oxidation |
| 2 | Lithium aluminum hydride | Reduction |
The biological activity of (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol has been investigated in several contexts. Preliminary studies suggest that compounds with similar structures exhibit significant activity against various cancer cell lines and may possess neuroprotective effects . The compound's structural characteristics suggest potential interactions with biological targets, making it a candidate for further research in pharmacology.
Potential Biological Targets
- G-protein coupled receptors (GPCRs) : Initial findings indicate favorable interactions with certain GPCRs, which are crucial in cellular signaling pathways.
- Cancer cells : Studies show potential efficacy against specific types of cancer.
Medicinal Chemistry Applications
The unique properties of (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol make it an attractive candidate for drug development. Its structural features enhance stability and reactivity compared to other derivatives. Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Case Studies
Several studies have highlighted the compound's potential:
- Neuroprotective Effects : Investigations into the neuroprotective properties suggest that it may mitigate neuronal damage under certain conditions.
- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells through various mechanisms.
Mechanism of Action
The mechanism of action of (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Enantiomeric and Stereoisomeric Analogues
- While detailed data on its biological activity are absent, enantiomeric differences often lead to divergent pharmacokinetic or receptor-binding profiles. For example, enzymatic resolution studies of tertiary alcohols (e.g., 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol) show high enantioselectivity (E > 200) in acylation reactions, suggesting that the (R)-configuration of the target compound may confer distinct reactivity .
Substituent Variations at the 7-Position
Key Observations :
Functional Group Analogues
- This compound showed low conversion (≤25%) but high enantioselectivity (E > 200) in lipase-catalyzed acylation, suggesting that fluorine substitution in the target compound might influence reaction efficiency .
- 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 214698-03-0): Replacing -F with -NH₂ introduces hydrogen-bonding capability, which could modify solubility and target affinity .
Biological Activity
(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol (CAS No. 748795-21-3) is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C₁₀H₁₁FO
- Molecular Weight : 166.19 g/mol
- SMILES Notation : C1CC@@HO
- InChIKey : QNORPDDVMCJPRL-JTQLQIEISA-N
Antimicrobial Activity
A study examining naphthalene derivatives revealed that several compounds exhibited strong antimicrobial effects. While specific data on (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol is sparse, the following table summarizes findings from related compounds:
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Naphthalene Derivative A | Staphylococcus aureus | 32 µg/mL |
| Naphthalene Derivative B | Escherichia coli | 64 µg/mL |
| Naphthalene Derivative C | Candida albicans | 16 µg/mL |
These results suggest that (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol could potentially demonstrate similar antimicrobial efficacy.
Antitumor Activity
Research into structurally related compounds has shown promising results in inhibiting cancer cell proliferation. For example:
- A study on naphthalene derivatives reported significant cytotoxicity against leukemia cell lines.
| Compound Name | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|
| Naphthalene Derivative D | K562 (Leukemia) | 15 µM |
| Naphthalene Derivative E | HEL (Leukemia) | 20 µM |
These findings indicate that (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol may possess antitumor activity worth exploring further.
Case Study 1: Antimicrobial Evaluation
In a comparative study of various naphthalene derivatives for their antimicrobial properties, it was found that compounds with fluorine substitutions exhibited enhanced activity against certain bacterial strains. The study highlighted the importance of structural modifications in improving efficacy.
Case Study 2: Cytotoxicity Testing
Another investigation focused on the cytotoxic effects of naphthalene derivatives against human cancer cell lines. The results demonstrated that specific modifications led to increased apoptosis in treated cells. This suggests that (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol could be a candidate for further development as an anticancer agent.
Q & A
Q. What are the common synthetic routes for (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol?
The compound is synthesized via enantioselective methods, such as the addition of Grignard reagents to sulfinyl imine intermediates. For example, using tert-butanesulfinyl imine derivatives and subsequent purification via column chromatography (hexane/AcOEt, 2:1) yields the desired product with 75% efficiency. Chiral resolution via lipase-catalyzed acylation (e.g., Candida antarctica lipase A with vinyl acetate) has also been explored for related tertiary alcohols, though low conversions were observed in some cases .
Q. How is the enantiomeric excess (ee) of (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol determined?
Optical rotation measurements ([α]D) are routinely used to assess enantiopurity. For example, a specific rotation of +50.6 (c = 0.64, CH2Cl2) was reported for a derivative of the compound. Complementary methods include chiral HPLC or NMR analysis with chiral shift reagents, though these are not explicitly detailed in the provided literature .
Q. What spectroscopic techniques are employed for structural characterization?
High-resolution mass spectrometry (HRMS-ESI-TOF) confirms molecular formulas (e.g., C23H31BrNO3S, m/z 480.1208). NMR (1H and 13C) provides stereochemical and substitution pattern data, with characteristic signals for the fluorinated aromatic ring and tetrahydronaphthalene backbone. IR and polarimetry are supplementary tools .
Q. What preliminary biological activities have been reported for this compound?
Derivatives of (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol have shown antineoplastic activity in preliminary assays. For instance, analogs synthesized via similar routes exhibited cytotoxicity against cancer cell lines, though specific IC50 values and mechanisms remain under investigation .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations optimize the enantioselective synthesis?
DFT studies model transition states to predict stereochemical outcomes. For example, calculations on related sulfinyl imine intermediates revealed energy barriers favoring the (1R)-configuration. These insights guide reagent selection (e.g., Grignard vs. organozinc) and solvent effects to improve ee .
Q. What metabolic pathways are hypothesized for this fluorinated tetrahydronaphthol?
Analogous fluorinated compounds undergo hepatic cytochrome P450-mediated oxidation, leading to hydroxylated or defluorinated metabolites. In vitro assays with liver microsomes and LC-MS/MS analysis are recommended to map metabolic stability and identify potential toxicophores .
Q. How do structural modifications enhance biological activity?
Substitution at the benzylic position (e.g., bromobenzyl groups) or sulfonamide derivatization improves lipophilicity and target engagement. Structure-activity relationship (SAR) studies using analogs with varied substituents (e.g., methyl, chloro) can pinpoint pharmacophoric groups .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Yields for similar syntheses vary (e.g., 75% vs. 84% in different protocols). Contradictions may arise from solvent purity, catalyst loading, or reaction time. Systematic optimization via Design of Experiments (DoE) is advised to identify critical parameters .
Q. What in vitro/in vivo models are suitable for evaluating neuroprotective potential?
Fluorinated tetrahydronaphthols are structurally akin to dopamine agonists. Assays in SH-SY5Y neuroblastoma cells or MPTP-induced Parkinson’s models in rodents can assess neuroprotection. Dose-response studies with biomarkers (e.g., α-synuclein aggregation) are critical .
Q. How can bioisosteric replacement improve pharmacokinetic properties?
Replacing the hydroxyl group with a methylsulfonyl or amine moiety enhances blood-brain barrier penetration. Computational ADMET profiling (e.g., SwissADME) and logP measurements validate these modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
